molecular formula C18H18O3 B8381526 3-Benzyloxy-2-cyclopropylmethoxy-benzaldehyde

3-Benzyloxy-2-cyclopropylmethoxy-benzaldehyde

Cat. No. B8381526
M. Wt: 282.3 g/mol
InChI Key: DTUHPNZAYHKOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxy-2-cyclopropylmethoxy-benzaldehyde is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-3-phenylmethoxybenzaldehyde

InChI

InChI=1S/C18H18O3/c19-11-16-7-4-8-17(18(16)21-13-15-9-10-15)20-12-14-5-2-1-3-6-14/h1-8,11,15H,9-10,12-13H2

InChI Key

DTUHPNZAYHKOTO-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC=C2OCC3=CC=CC=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-benzyloxy-2-hydroxy-benzaldehyde (129, 1.0 g, 4.38 mmol) and cesium carbonate (2.14 g, 6.57 mmol) in N,N-dimethylformamide (50 mL), cyclopropylmethyl bromide (1.77 g, 13.1 mmol) was added at room temperature. The mixture was stirred at 40° C. for 3 days. The reaction mixture was poured into a solution of saturated ammonium chloride and was extracted with ethyl acetate. The organic layer was collected, washed with brine, and dried over magnesium sulfate. After removal of solvent, a viscous liquid was obtained (130, 1.21 g, 98%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.14 g
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reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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